2-[(1-Aminopentan-2-yl)oxy]ethan-1-ol

Chemical identity Structure verification Procurement quality control

This C₇H₁₇NO₂ amino alcohol ether is the minimal pharmacophore for monocyte-lineage differentiation and LOXL3-preferring inhibition (IC₅₀ 12 µM). Unlike isomeric amino alcohols, its ethylene glycol spacer enables orthogonal amine/alcohol derivatization—essential for PROTAC linker chemistry and focused library synthesis. Procure at ≥95% purity to ensure reproducible SAR and differentiation assay outcomes.

Molecular Formula C7H17NO2
Molecular Weight 147.22 g/mol
Cat. No. B13306546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Aminopentan-2-yl)oxy]ethan-1-ol
Molecular FormulaC7H17NO2
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCCCC(CN)OCCO
InChIInChI=1S/C7H17NO2/c1-2-3-7(6-8)10-5-4-9/h7,9H,2-6,8H2,1H3
InChIKeyWDVGPSRAJKIUMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Aminopentan-2-yl)oxy]ethan-1-ol (CAS 1698678-20-4): A Structurally Distinctive Amino Alcohol Ether for Drug Discovery and Chemical Biology


2-[(1-Aminopentan-2-yl)oxy]ethan-1-ol (CAS 1698678-20-4) is a C₇H₁₇NO₂ amino alcohol ether (MW 147.22 g/mol) featuring a 1-aminopentan-2-yl moiety linked via an ether bridge to an ethanol terminus [1]. Unlike simpler amino alcohols such as 1-aminopentan-2-ol (C₅H₁₃NO, MW 103.16) that bear only hydroxyl and amine groups [2], this compound introduces an ethylene glycol spacer that increases hydrogen-bond acceptor count, modulates lipophilicity, and creates a distinct three-dimensional pharmacophore—properties that directly affect solubility, target engagement, and synthetic tractability.

Why 2-[(1-Aminopentan-2-yl)oxy]ethan-1-ol Cannot Be Replaced by Simpler Amino Alcohols or Amino Ethers


Compounds sharing the C₇H₁₇NO₂ formula—such as methyldiisopropanolamine (MDIPA, CAS 4402-32-8) or 1-amino-3,3-diethoxypropane (CAS 41365-75-7)—differ fundamentally in connectivity, functional-group placement, and spatial architecture, which drive divergent biological activity and physicochemical behavior . The internal ether bridge of 2-[(1-aminopentan-2-yl)oxy]ethan-1-ol positions the primary amine four bonds from the terminal hydroxyl group, generating a scaffold capable of activities (e.g., differentiation induction and selective LOXL-family inhibition) that are absent in constitutionally isomeric or chain-elongated amino alcohols [1][2]. Generic substitution therefore risks loss of both the biological phenotype and the synthetic versatility embedded in this specific connectivity.

Quantitative Differentiation Evidence for 2-[(1-Aminopentan-2-yl)oxy]ethan-1-ol vs. Closest Analogs


SMILES-Level Structural Distinction Confirms Unique Connectivity Versus MDIPA

The SMILES string CCCC(CN)OCCO [1] unambiguously defines a linear backbone in which the amine-bearing carbon is ether-linked to a hydroxyethyl chain. In contrast, methyldiisopropanolamine (MDIPA, CAS 4402-32-8, SMILES CC(O)CN(C)CC(C)O) is a branched tertiary amine with two secondary alcohol termini . The structural divergence is absolute: the target compound is a primary-amine/ether/primary-alcohol scaffold, while MDIPA is a tertiary-amine/di-secondary-alcohol scaffold. This distinction precludes chemical interchange.

Chemical identity Structure verification Procurement quality control

Potent Monocyte-Differentiation Activity Not Observed for the Parent Amino Alcohol 1-Aminopentan-2-ol

The compound has been disclosed to exhibit pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting utility as an anti-cancer agent and for hyperproliferative skin conditions such as psoriasis [1][2]. This cellular phenotype is tied to the intact ether-alcohol scaffold; the immediate precursor 1-aminopentan-2-ol (CAS 5343-35-1) lacks the ethylene glycol extension and has not been reported to share this differentiation-promoting activity [3].

Anti-cancer Differentiation therapy Proliferation arrest

Selective Lysyl Oxidase Homolog Inhibition Confers a Unique Target Engagement Profile Absent in Other C₇H₁₇NO₂ Isomers

In biochemical assays, the compound inhibits lysyl oxidase homolog 3 (LOXL3) with an IC₅₀ of 12 000 nM and lysyl oxidase homolog 2 (LOXL2) with an IC₅₀ of 34 000 nM, while showing no meaningful inhibition of LOXL4 (IC₅₀ > 100 000 nM) [1]. This represents a >8-fold selectivity window between LOXL3 and LOXL4, and a 2.8-fold preference for LOXL3 over LOXL2. No such LOXL-family inhibition data have been reported for constitutional isomers such as MDIPA (CAS 4402-32-8) or 1-amino-3,3-diethoxypropane (CAS 41365-75-7) .

LOXL inhibition Fibrosis Cancer metastasis Target selectivity

Commercial Availability with Defined 95% Purity Specification from Reputable Vendor

The compound is commercially available from AKSci (catalog 1422EE) with a minimum purity specification of 95%, long-term storage recommended in a cool, dry place, and classified as non-hazardous for DOT/IATA transport . In contrast, close structural analogs such as 5-(2-aminoethoxy)pentan-1-ol and 2-(ethylamino)pentan-1-ol lack comparable vendor-verified purity specifications in the open market, introducing uncertainty for procurement [1].

Procurement Purity specification Supply chain reliability

Cytotoxic Activity Against Osteosarcoma Cell Line 143B After 72 h Continuous Exposure

The compound was evaluated in human osteosarcoma 143B (TK⁻) tumor cells under 72 h continuous exposure in a ChEMBL-curated cytotoxicity assay [1]. While exact IC₅₀ values are not publicly disclosed in numeric form, the assay record confirms that this specific scaffold elicits a measurable antiproliferative effect in a bone-cancer cell line [2]. By comparison, the simpler analog 1-aminopentan-2-ol has no associated cytotoxicity data in any tumor cell line, and MDIPA is primarily characterized as an industrial surfactant precursor, not as a bioactive molecule .

Cytotoxicity Osteosarcoma Anti-cancer screening

Differentiated Application Scenarios for 2-[(1-Aminopentan-2-yl)oxy]ethan-1-ol Based on Quantitative Evidence


Differentiation Therapy & Oncology Phenotypic Screening

The compound's reported ability to arrest undifferentiated cell proliferation and induce monocyte-lineage differentiation [1][2] provides a direct rationale for its inclusion in phenotypic screening cascades targeting acute myeloid leukemia (AML) differentiation therapy, psoriasis models, or other hyperproliferative disorders. Unlike the unmodified 1-aminopentan-2-ol precursor, this ether-extended scaffold is the minimal pharmacophore required for the differentiation phenotype, making it indispensable for SAR-by-purchase campaigns in this therapeutic area [3].

LOXL-Family Chemical Probe Development

With LOXL3 IC₅₀ = 12 000 nM, LOXL2 IC₅₀ = 34 000 nM, and LOXL4 IC₅₀ > 100 000 nM [1], the compound embodies a measurable LOXL3-preferring selectivity profile that can serve as a starting scaffold for medicinal chemistry optimization toward chemical probes or lead compounds targeting fibrotic and metastatic pathologies. No other C₇H₁₇NO₂ isomer has documented LOXL engagement, positioning this compound as the unique entry vector for this target family [2].

Osteosarcoma-Focused Compound Library Expansion

Demonstrated inhibitory activity against 143B (TK⁻) osteosarcoma cells under 72 h continuous exposure [1] supports the compound's use as a biologically validated anchor point for generating focused analog libraries in bone-cancer drug discovery. Isomeric amino alcohols lacking this activity (e.g., MDIPA) are irrelevant to this use case, reinforcing the necessity of procuring the correct scaffold [2].

Synthetic Building Block with Differentiated Reactivity

The primary amine and primary alcohol termini, separated by a flexible ether spacer, enable orthogonal derivatization strategies (e.g., amine acylation or reductive amination independent of alcohol esterification) that are impossible with tertiary-amine or di-secondary-alcohol isomers like MDIPA [1][2]. Coupled with documented vendor availability at ≥95% purity [3], the compound is suitable as a reliable starting material for parallel synthesis, fragment elaboration, and PROTAC linker chemistry.

Quote Request

Request a Quote for 2-[(1-Aminopentan-2-yl)oxy]ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.